molecular formula C11H12INO B8160216 5-Iodo-2-isobutoxybenzonitrile

5-Iodo-2-isobutoxybenzonitrile

Cat. No. B8160216
M. Wt: 301.12 g/mol
InChI Key: VAAOPJOZUAROSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-isobutoxybenzonitrile is a useful research compound. Its molecular formula is C11H12INO and its molecular weight is 301.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-isobutoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-isobutoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Application in Drug Development : Meng Fan-hao (2012) reported the successful synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in the development of the drug Febuxostat, using mild reaction conditions, easy operation, and at a lower cost (Meng Fan-hao, 2012).

  • Crystallography and Structural Studies : Research by D. Britton (2006) on 3,5-Dichloro-4-hydroxybenzonitrile, a related compound, demonstrated extreme two-dimensional isostructurality in its polymorphs, forming similar chains bound together by interactions to form planar sheets (D. Britton, 2006).

  • Biochemical Effects and Mitochondrial Respiration : The study by T. E. Ferrari and D. Moreland (1969) found that Ioxynil, a compound similar to 5-Iodo-2-isobutoxybenzonitrile, stimulates mitochondrial respiration in white potato tubers (T. E. Ferrari & D. Moreland, 1969).

  • Influence of Iodine Substitution : K. Merz (2006) explored how iodine significantly influences the crystal packing of iodo-substituted benzonitriles and phenols (K. Merz, 2006).

  • Photochemistry : A study by Florent Bonnichon et al. (1999) on the photochemistry of 5-chloro-2-hydroxybenzonitrile showed the formation of carbene from the triplet excited state, influenced by CN substitution (Florent Bonnichon et al., 1999).

  • Receptor Agonist for Biological Studies : Emil Märcher Rørsted et al. (2021) found that 25CN-NBOH is a potent and selective serotonin 2A receptor agonist, important for studying 5HT2AR signaling in various animal models (Emil Märcher Rørsted et al., 2021).

  • Synthesis for Cross-Coupling Reactions : Zengming Man et al. (2016) reported on the synthesis of 5-Iodo-1,2,3,4-tetrahydropyridines by Rhodium-Catalyzed Tandem Nucleophilic Attacks, useful for cross-coupling reactions and biorelated polycyclic compounds (Zengming Man et al., 2016).

  • Pesticide Degradation and Mode of Action : Several studies have explored the degradation, mode of action, and environmental impact of ioxynil and related compounds (J. C. Hsu & N. Camper, 1975); (R. L. Wain et al., 1966); (A. Subbarayappa et al., 2010).

  • Potential in Agriculture : Research by R. L. Wain et al. (1968) suggested that halogen derivatives of 4-hydroxybenzoic acid show potential as root growth stimulants in agriculture (R. L. Wain et al., 1968).

properties

IUPAC Name

5-iodo-2-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAOPJOZUAROSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-isobutoxybenzonitrile

Synthesis routes and methods

Procedure details

A solution of 2-methyl-1-propanol (0.56 mL, 6.06 mmol) in N,N-dimethylformamide (10 mL) was cooled to 0° C. and to this was added sodium hydride (242 mg, a 60% suspension in mineral oil, 6.06 mmol) in small portions. The turbid reaction mixture was stirred at 0° C. for 5 minutes and the temperature was raised to 23° C. Thereafter, the mixture was stirred at room temperature for 10 minutes and cooled again to 0° C. To the reaction mixture was added 2-fluoro-5-iodobenzonitrile (1.0 g, 4.04 mmol) and, after being warmed to room temperature, the reaction mixture was stirred for 1.5 hours. After the reaction was complete, water (20 mL) was added to the reaction mixture, which was extracted with ethyl acetate (3×30 mL). The organic phases were combined, washed with a saturated aqueous sodium chloride solution (3×30 mL), and thereafter dried over anhydrous magnesium sulfate. After removing magnesium sulfate by filtration, the solvent was concentrated under reduced pressure. The crude product obtained was purified by silica gel chromatography (hexane/ethyl acetate=98/2) to obtain the title compound (950 mg). Yield, 78%.
Quantity
0.56 mL
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reactant
Reaction Step One
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10 mL
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solvent
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suspension
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1 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.